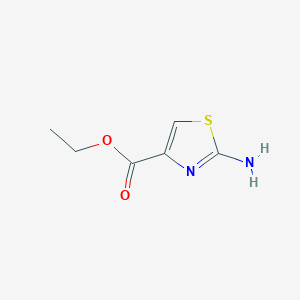

2-Aminothiazole-4-carboxylate d'éthyle

Vue d'ensemble

Description

La levofloxacine (hydrate) est un antibiotique fluoroquinolone utilisé pour traiter une variété d'infections bactériennes. C'est l'isomère optique S-(-) de l'ofloxacine racémique et il est connu pour son activité antibactérienne à large spectre contre les bactéries à Gram positif et à Gram négatif . La levofloxacine (hydrate) est couramment utilisée dans le traitement des infections des voies respiratoires, des infections cutanées, des infections urinaires et de certains types de gastro-entérite .

Applications De Recherche Scientifique

Levofloxacin (hydrate) has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of fluoroquinolone chemistry and the development of new antibiotics.

Biology: Levofloxacin is used in research on bacterial resistance mechanisms and the development of new antibacterial agents.

Medicine: It is extensively studied for its efficacy in treating various bacterial infections and its pharmacokinetics and pharmacodynamics.

Industry: Levofloxacin is used in the formulation of pharmaceutical products, including tablets, injections, and eye drops

Analyse Biochimique

Biochemical Properties

Ethyl 2-aminothiazole-4-carboxylate has been found to interact with various enzymes and proteins. For instance, it has been shown to have a strong binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This interaction suggests that Ethyl 2-aminothiazole-4-carboxylate could act as an antagonist against this enzyme .

Cellular Effects

Ethyl 2-aminothiazole-4-carboxylate has shown significant potential towards various types of cells. For instance, it has demonstrated antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also showed antifungal potential against Candida glabrata and Candida albicans .

Molecular Mechanism

The molecular mechanism of Ethyl 2-aminothiazole-4-carboxylate involves its interaction with target enzymes. For example, it has been found to have a high binding affinity with the enzyme UDP-N-acetylmuramate/L-alanine ligase . This suggests that Ethyl 2-aminothiazole-4-carboxylate could inhibit or activate this enzyme, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It has been synthesized and characterized by FTIR and NMR , suggesting that it has good stability for experimental use.

Metabolic Pathways

Given its interaction with the enzyme UDP-N-acetylmuramate/L-alanine ligase , it may be involved in the metabolic pathways related to this enzyme.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La levofloxacine (hydrate) est synthétisée par une série de réactions chimiques à partir du mélange racémique d'ofloxacine. Le processus implique la séparation de l'isomère S-(-), qui est plus actif que l'isomère R-(+).

Méthodes de production industrielle : La production industrielle de levofloxacine (hydrate) implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées afin de garantir que l'isomère souhaité est obtenu. Le processus comprend la cristallisation de la levofloxacine en présence d'eau pour former l'hydrate. Le produit final est ensuite purifié par des techniques telles que la recristallisation et la chromatographie afin d'éliminer les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : La levofloxacine (hydrate) subit diverses réactions chimiques, notamment :

Oxydation : La levofloxacine peut être oxydée pour former des dérivés N-oxyde.

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés desméthyl et desfluoro.

Substitution : Les réactions de substitution peuvent se produire au niveau du groupe pipérazinyle, conduisant à la formation de différents analogues.

Réactifs et conditions courantes : Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement réalisées à une température et à un pH contrôlés afin d'assurer la spécificité et le rendement .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la levofloxacine N-oxyde, la levofloxacine desméthyl et divers analogues substitués, chacun ayant des propriétés pharmacologiques distinctes .

4. Applications de la recherche scientifique

La levofloxacine (hydrate) a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans les études sur la chimie des fluoroquinolones et le développement de nouveaux antibiotiques.

Biologie : La levofloxacine est utilisée dans la recherche sur les mécanismes de résistance bactérienne et le développement de nouveaux agents antibactériens.

Médecine : Elle est largement étudiée pour son efficacité dans le traitement de diverses infections bactériennes, ainsi que pour sa pharmacocinétique et sa pharmacodynamique.

Industrie : La levofloxacine est utilisée dans la formulation de produits pharmaceutiques, y compris des comprimés, des injections et des gouttes ophtalmiques

5. Mécanisme d'action

La levofloxacine (hydrate) exerce ses effets antibactériens en inhibant deux enzymes bactériennes clés : la gyrase de l'ADN et la topoisomérase IV. Ces enzymes sont essentielles pour la réplication, la transcription, la réparation et la recombinaison de l'ADN bactérien. En inhibant ces enzymes, la levofloxacine empêche les bactéries de se répliquer et conduit finalement à la mort des cellules bactériennes . Les cibles moléculaires et les voies impliquées dans ce mécanisme sont cruciales pour son activité antibactérienne à large spectre .

Mécanisme D'action

Levofloxacin (hydrate) exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, levofloxacin prevents the bacteria from replicating and ultimately leads to bacterial cell death . The molecular targets and pathways involved in this mechanism are crucial for its broad-spectrum antibacterial activity .

Comparaison Avec Des Composés Similaires

La levofloxacine (hydrate) fait partie de la classe des antibiotiques fluoroquinolones, qui comprend d'autres composés tels que la ciprofloxacine, la moxifloxacine et la gatifloxacine. Comparée à ces composés similaires, la levofloxacine présente plusieurs caractéristiques uniques :

Potence supérieure : La levofloxacine est plus puissante contre certaines bactéries à Gram positif que la ciprofloxacine.

Pharmacocinétique améliorée : Elle a une meilleure biodisponibilité et une demi-vie plus longue, ce qui permet de réduire la fréquence d'administration.

Spectre plus large : La levofloxacine a un spectre d'activité plus large contre les agents pathogènes respiratoires que les anciennes fluoroquinolones

Liste des composés similaires :

- Ciprofloxacine

- Moxifloxacine

- Gatifloxacine

- Ofloxacine

La levofloxacine (hydrate) se distingue par son efficacité élevée, son activité à large spectre et son profil pharmacocinétique favorable, ce qui en fait un antibiotique précieux en pratique clinique.

Activité Biologique

Ethyl 2-aminothiazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on anticancer, antimicrobial, and antioxidant properties, supported by various research findings and case studies.

Structure and Properties

Ethyl 2-aminothiazole-4-carboxylate is characterized by its thiazole ring, which is known for facilitating interactions with biological targets. The compound has the molecular formula and features an ethyl ester group that enhances its solubility and bioavailability.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-aminothiazole derivatives, including ethyl 2-aminothiazole-4-carboxylate.

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in hepatocellular carcinoma (HepG2) and other cancer types by inducing apoptosis and disrupting cell cycle progression .

- Case Study : In a study evaluating the activity of thiazole derivatives, ethyl 2-aminothiazole-4-carboxylate displayed significant inhibition against cancer cell lines with an IC50 value of approximately 0.1 µM, indicating potent activity compared to standard chemotherapeutics .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Ethyl 2-aminothiazole-4-carboxylate | HepG2 | 0.1 |

| Reference Compound (e.g., Doxorubicin) | HepG2 | 0.5 |

Antimicrobial Activity

Ethyl 2-aminothiazole-4-carboxylate has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

- Inhibition Studies : Research indicates that derivatives of this compound can inhibit the growth of M. tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml, outperforming traditional antibiotics like isoniazid .

- Mechanism : The compound targets the β-ketoacyl synthase enzyme (mtFabH), crucial for fatty acid synthesis in bacteria, thereby disrupting their metabolic processes .

| Target Organism | MIC (µg/ml) |

|---|---|

| M. tuberculosis | 0.06 |

| Staphylococcus aureus | 8 |

Antioxidant Activity

The antioxidant properties of ethyl 2-aminothiazole-4-carboxylate have been explored in various contexts.

- Radical Scavenging : Studies indicate that this compound can effectively scavenge free radicals, contributing to its protective effects against oxidative stress in cellular models .

- Protective Effects : In animal models, ethyl 2-aminothiazole-4-carboxylate demonstrated protective effects against radiation-induced damage, suggesting potential applications in radioprotection .

Summary of Biological Activities

The following table summarizes the biological activities of ethyl 2-aminothiazole-4-carboxylate:

Propriétés

IUPAC Name |

ethyl 2-amino-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFUVBWCMLLKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Record name | ethyl 2-aminothiazole-4-carboxylate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202285 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder; [Alfa Aesar MSDS] | |

| Record name | Ethyl 2-aminothiazole-4-carboxylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5398-36-7 | |

| Record name | Ethyl 2-amino-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5398-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5398-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-amino-4-thiazolecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Q9ELY6B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Ethyl 2-aminothiazole-4-carboxylate in materials science?

A1: Ethyl 2-aminothiazole-4-carboxylate is a versatile compound used to modify the properties of polymers like polyvinyl chloride (PVC). [] This modification, achieved through substitution reactions, introduces thiazole (ester) groups onto the PVC backbone, as confirmed by FTIR and 1H NMR spectroscopy. [] This functionalization enhances PVC's antimicrobial properties and improves its photostability, making it suitable for applications requiring resistance to microbial degradation and UV exposure. []

Q2: How is Ethyl 2-aminothiazole-4-carboxylate characterized using spectroscopic techniques?

A2: The structure of Ethyl 2-aminothiazole-4-carboxylate has been elucidated using several spectroscopic methods:

- IR Spectroscopy: Provides information about functional groups present in the molecule. []

- 1H NMR Spectroscopy: Reveals the number and type of hydrogen atoms and their environment within the molecule. [, ]

- 13C NMR Spectroscopy: Gives insights into the carbon backbone of the molecule. []

Q3: What are the potential applications of Ethyl 2-aminothiazole-4-carboxylate in the development of anticancer agents?

A3: Ethyl 2-aminothiazole-4-carboxylate serves as a scaffold for synthesizing novel anti-cancer agents. [, ] Studies have focused on creating derivatives with amino acid moieties that target specific proteins involved in cancer progression, such as the beta-catenin pathway in colorectal cancer. [] These derivatives have demonstrated promising in vitro antiproliferative activity against colorectal cancer cell lines, highlighting their potential for further development as anti-cancer therapeutics. []

Q4: Has Ethyl 2-aminothiazole-4-carboxylate demonstrated any activity against drug-resistant cancer cells?

A4: Yes, certain derivatives of Ethyl 2-aminothiazole-4-carboxylate, specifically compounds 4c, 6b, and 7c, have shown promising activity against cisplatin-resistant ovarian cancer cells (A2780CISR). [] Interestingly, these compounds were more potent in the resistant cell line compared to the parent cell line (A2780), suggesting a potential ability to overcome cisplatin resistance mechanisms. [] Further investigation is needed to elucidate the exact mechanism behind this observation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.